molecular formula C19H16Cl3N3O2S B8295535 Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride CAS No. 128433-27-2

Acetamide, N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-, monohydrochloride

Cat. No. B8295535
Key on ui cas rn: 128433-27-2
M. Wt: 456.8 g/mol
InChI Key: UPYOXEDEHRFKKV-UHFFFAOYSA-N
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Patent
US05025015

Procedure details

A suspension of 10.68 grams of N-methyl 2'-orthochlorobenzoyl-2,4'-dichloroacetanilide and 2.4 grams of 2-mercaptoimidazole are treated for 8 hours under reflux with methanol. After cooling, evaporation under vacuum, and taking up by an acetone-ether mixture, there is obtained by crystallization the hydrochloride of N-methyl 2'-orthochlorobenzoyl-4'-chloro 2-[(2-imidazolyl)thioacetanilide (9.12 g).
Name
N-methyl 2'-orthochlorobenzoyl-2,4'-dichloroacetanilide
Quantity
10.68 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:19](=[O:22])[CH2:20]Cl)[C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:4]=1[C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17].[SH:23][C:24]1[NH:25][CH:26]=[CH:27][N:28]=1>CO>[ClH:9].[CH3:1][N:2]([C:19](=[O:22])[CH2:20][S:23][C:24]1[NH:25][CH:26]=[CH:27][N:28]=1)[C:3]1[CH:8]=[CH:7][C:6]([Cl:9])=[CH:5][C:4]=1[C:10](=[O:18])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17] |f:3.4|

Inputs

Step One
Name
N-methyl 2'-orthochlorobenzoyl-2,4'-dichloroacetanilide
Quantity
10.68 g
Type
reactant
Smiles
CN(C1=C(C=C(C=C1)Cl)C(C1=C(C=CC=C1)Cl)=O)C(CCl)=O
Name
Quantity
2.4 g
Type
reactant
Smiles
SC=1NC=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are treated for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
evaporation under vacuum

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C1=C(C=C(C=C1)Cl)C(C1=C(C=CC=C1)Cl)=O)C(CSC=1NC=CN1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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